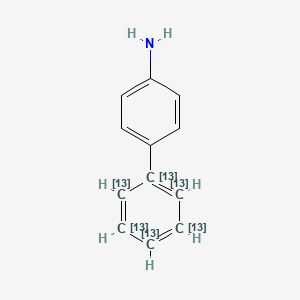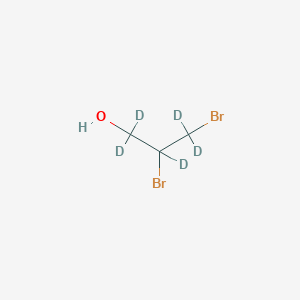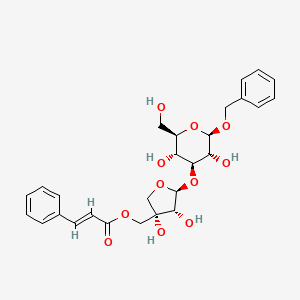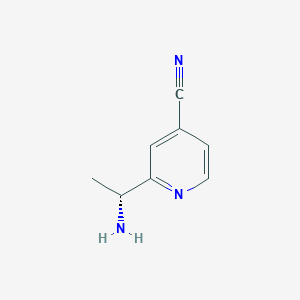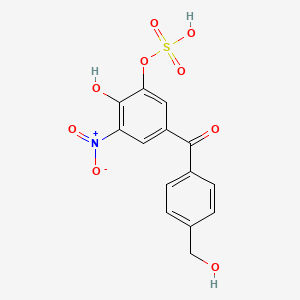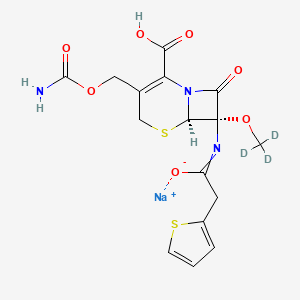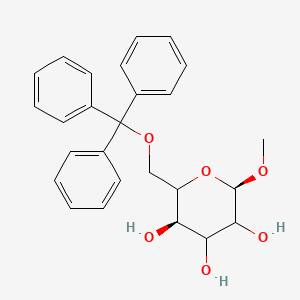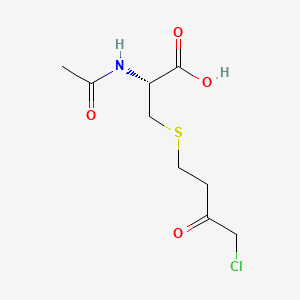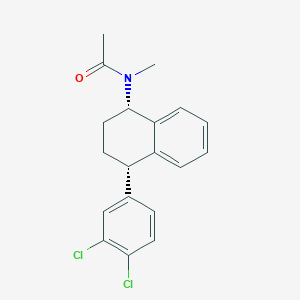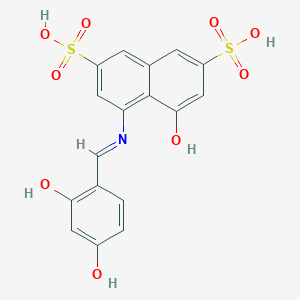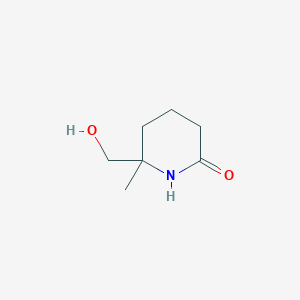
6-(Hydroxymethyl)-6-methylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxymethyl)-6-methylpiperidin-2-one is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-6-methylpiperidin-2-one can be achieved through several methods. One common approach involves the reaction of 6-methylpiperidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group. This reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Enzymatic catalysis is another method that can be employed for the selective introduction of the hydroxymethyl group, offering a more environmentally friendly alternative to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Hydroxymethyl)-6-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the piperidine ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of 6-methylpiperidin-2-one-6-carboxylic acid.
Reduction: Formation of 6-(hydroxymethyl)-6-methylpiperidin-2-ol.
Substitution: Formation of various substituted piperidines depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
6-(Hydroxymethyl)-6-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 6-(Hydroxymethyl)-6-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxymethylpterin: Shares the hydroxymethyl group but differs in its overall structure and biological activity.
6-Hydroxymethylfurfural: Contains a furan ring instead of a piperidine ring, leading to different chemical properties and applications.
6-Hydroxymethyl-7,8-Dihydropterin: Another compound with a hydroxymethyl group, but with distinct pharmacological effects .
Uniqueness: 6-(Hydroxymethyl)-6-methylpiperidin-2-one is unique due to its specific combination of functional groups and the piperidine ring structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
6-(hydroxymethyl)-6-methylpiperidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-7(5-9)4-2-3-6(10)8-7/h9H,2-5H2,1H3,(H,8,10) |
InChI-Schlüssel |
BXPUUCFMRWKGQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(=O)N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


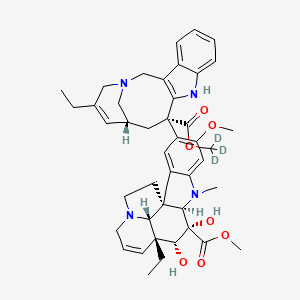
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
